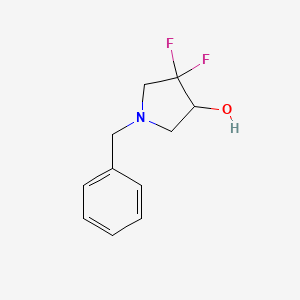

1-Benzyl-4,4-difluoropyrrolidin-3-ol

Overview

Description

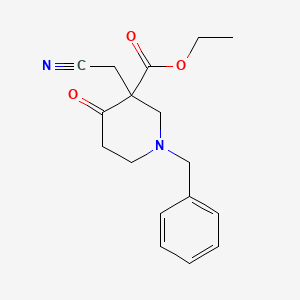

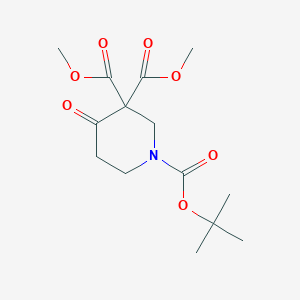

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chemical compound with the molecular formula C11H13F2NO. It has a molecular weight of 213.22 .

Synthesis Analysis

The synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves several steps . The first stage involves the reaction of (1-benzyl-4,4-difluoropyrrolidin-3-yl)-4-methylbenzenesulfonate with magnesium in methanol at temperatures between 10 and 40°C for 5 hours under an inert atmosphere . The second stage involves the addition of water in methanol at 30°C .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4,4-difluoropyrrolidin-3-ol consists of 15 heavy atoms, 6 of which are aromatic . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.45 .Physical And Chemical Properties Analysis

1-Benzyl-4,4-difluoropyrrolidin-3-ol has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.48 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 2.04 . It is soluble in water, with a solubility of 1.02 mg/ml or 0.00477 mol/l .Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4,4-difluoropyrrolidin-3-ol: is a valuable compound in medicinal chemistry due to its structural features that can enhance the pharmacokinetic properties of drug candidates. Its difluorinated pyrrolidine ring can serve as a bioisostere for tetrahedral intermediates in enzyme-catalyzed reactions, potentially leading to the development of novel inhibitors for therapeutic targets .

Material Science

In material science, this compound’s robustness against hydrolysis and oxidative conditions makes it an excellent candidate for creating polymers with enhanced durability. Its incorporation into polymer chains could result in materials with improved resistance to degradation, which is crucial for long-term applications .

Environmental Science

The compound’s stability also suggests potential applications in environmental science. For instance, it could be used in the synthesis of stable, non-toxic coatings for materials that need to withstand harsh environmental conditions without releasing harmful substances .

Analytical Chemistry

1-Benzyl-4,4-difluoropyrrolidin-3-ol: can be used as a standard or reference compound in analytical methods such as NMR, HPLC, and LC-MS. Its unique chemical shifts and retention times can help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

In biochemistry, the compound’s difluorinated motif can mimic the transition state of enzymatic reactions, making it a useful tool for studying enzyme mechanisms and designing enzyme inhibitors with potential applications in drug discovery .

Pharmacology

Pharmacologically, the lipophilicity and potential blood-brain barrier permeability of 1-Benzyl-4,4-difluoropyrrolidin-3-ol make it a compound of interest for developing central nervous system (CNS) drugs. Its structure could be modified to optimize interaction with CNS receptors or transporters .

Safety and Hazards

The safety information available indicates that 1-Benzyl-4,4-difluoropyrrolidin-3-ol is a potential hazard. The compound has a signal word of “Warning” and precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name |

1-benzyl-4,4-difluoropyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGAZJGIHIWTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,4-difluoropyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.